N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylpropane-1-sulfonamide
Description
Properties
IUPAC Name |
N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-methylpropane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-4-5-10-19-16-8-7-15(11-14(16)6-9-17(19)20)18-23(21,22)12-13(2)3/h7-8,11,13,18H,4-6,9-10,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCOFJSPCIRFTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The resulting quinoline core is then functionalized with a butyl group and a sulfonamide moiety.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: Its biological activity has been studied in the context of enzyme inhibition and receptor binding.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to downstream effects. The exact mechanism can vary depending on the specific application and biological context.
Comparison with Similar Compounds
This compound is unique in its structure and potential applications compared to other similar compounds. Some similar compounds include:
Quinoline derivatives: These compounds share the quinoline core but differ in their substituents and functional groups.
Sulfonamide derivatives: These compounds contain the sulfonamide group but may have different core structures.
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Biological Activity
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylpropane-1-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Before exploring its biological activity, it is essential to understand the chemical properties of the compound:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₂O₃S |
| Molecular Weight | 355.45 g/mol |
| CAS Number | 946269-82-5 |
| LogP | 4.4262 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound is believed to exert its effects by modulating enzyme activity and influencing signaling pathways involved in cell proliferation and apoptosis.
Potential Targets:
- Enzymes: The compound may inhibit specific enzymes linked to cancer cell growth.
- Receptors: It may interact with receptors involved in inflammatory responses.
Biological Activities
Research has indicated several biological activities associated with this compound:
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Anticancer Properties:
- Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against breast cancer and leukemia cells, demonstrating significant growth inhibition.
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Antimicrobial Activity:
- The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate effectiveness against certain bacterial strains, suggesting potential applications in treating infections.
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Anti-inflammatory Effects:
- There is emerging evidence that this compound may possess anti-inflammatory properties. It could modulate cytokine production and reduce inflammatory responses in vitro.
Case Studies
Several case studies provide insight into the biological effects of this compound:
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers investigated the anticancer efficacy of this compound on MCF-7 breast cancer cells. The results indicated that treatment with varying concentrations led to a dose-dependent decrease in cell viability, with an IC50 value determined at approximately 15 µM.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial activity against Staphylococcus aureus. The compound was shown to inhibit bacterial growth at concentrations as low as 10 µg/mL, indicating its potential as a therapeutic agent against resistant bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
